molecular formula C14H19N5O2 B2988144 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034227-50-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2988144
CAS No.: 2034227-50-2
M. Wt: 289.339
InChI Key: PVULJNHNVLSIJZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a 2-(3,5-dimethylpyrazol-1-yl)ethyl group. This structure combines pyrimidine and pyrazole rings, which are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-21-13-8-12(16-9-17-13)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVULJNHNVLSIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyrazole moiety linked to an ethyl group and a pyrimidine carboxamide. The synthesis typically involves multiple steps including:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Alkylation : The pyrazole derivative is then alkylated using an appropriate alkyl halide.
  • Pyrimidine Formation : The final step involves the reaction with ethyl cyanoacetate or similar reagents to form the pyrimidine structure.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit promising anticancer activity. For instance, derivatives of 3,5-dimethylpyrazole have shown potent cytotoxic effects against various cancer cell lines including liver carcinoma (HepG2) and lung carcinoma (A549). The compound's mechanism often involves modulation of autophagy pathways and inhibition of mTOR signaling pathways, which are crucial in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (μM)Mechanism
Compound AHepG25.35Autophagy modulation
Compound BA5498.74mTOR inhibition
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution on the Pyrazole Ring : Different substituents can enhance or reduce activity.
  • Pyrimidine Modifications : Altering the ethoxy group may impact solubility and bioavailability.

Study 1: Autophagy Modulation

In a study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds reduced mTORC1 activity and increased autophagy at basal levels. This suggests that similar pyrazole derivatives may also modulate autophagy pathways effectively.

Study 2: Cytotoxicity Evaluation

A recent evaluation of novel pyrazole derivatives indicated that certain compounds showed low toxicity against normal fibroblast cells while maintaining high cytotoxicity against cancer cells. This highlights the potential therapeutic window for compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide with related compounds from the evidence:

Compound Name (or Identifier) Core Structure Key Substituents Molecular Weight (g/mol)* Notable Functional Groups
Target Compound Pyrimidine 6-ethoxy, 4-carboxamide-linked ethyl-3,5-dimethylpyrazole ~348.4 (calculated) Ethoxy, carboxamide, pyrazole
4-Piperidinecarboxamide () Piperidine 3,5-Dimethylpyrazole-acetyl ~306.3 (estimated) Acetyl, pyrazole, piperidine
Compound 27 () Pyridine-sulfonamide 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenylcarbamoyl 513.0 (reported) Sulfonamide, chlorophenyl, pyrazole
X66 () Triazine-pyrazole-indole 3,5-Dimethylpyrazole, indole-hydrazinyl, bromophenyl ~588.4 (estimated) Triazine, indole, bromophenyl
N-[6-(3,5-dimethylpyrazol-1-yl)... () Pyrimidine-furyl-piperazine 3,5-Dimethylpyrazole, furyl, piperazinylacetamide ~427.5 (calculated) Furyl, piperazine, acetamide

*Molecular weights are calculated or inferred from evidence where explicit data are absent.

Pharmacokinetic and Bioactivity Comparisons

Solubility and Lipophilicity
  • Target Compound : The ethoxy group enhances lipophilicity compared to polar sulfonamide derivatives (e.g., Compound 27 in ). However, the carboxamide and pyrazole groups may improve aqueous solubility relative to purely aromatic systems .
  • Compound 27 (): The sulfonamide and chlorophenyl groups contribute to higher polarity but may reduce membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-ethoxypyrimidine-4-carboxamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a pyrimidine-4-carboxamide core. Introduce the 6-ethoxy group via nucleophilic substitution using ethoxide under anhydrous conditions (e.g., NaH/EtOH in DMF) .
  • Step 2 : Functionalize the pyrazole moiety by reacting 3,5-dimethylpyrazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to form the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Step 3 : Couple the pyrazole-ethyl chain to the pyrimidine carboxamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane. Monitor reaction progress via TLC .
  • Purity Optimization : Final purification via recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks by comparing to analogous pyrimidine-pyrazole derivatives. Key signals include:
  • Pyrimidine C4-carboxamide: ~165–170 ppm (13C) .
  • Ethoxy group: δ ~1.3–1.4 ppm (triplet, CH3) and δ ~4.4–4.5 ppm (quartet, CH2) in 1H NMR .
  • HR-MS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. Expected m/z: 332.1821 (C16H22N5O2) .
  • IR Spectroscopy : Validate carboxamide (C=O stretch ~1650–1680 cm⁻¹) and pyrazole C-N stretches (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrazole and ethoxy substituents?

  • Experimental Design :

  • Analog Synthesis : Replace 3,5-dimethylpyrazole with bulkier (e.g., 3-trifluoromethyl) or electron-deficient pyrazoles. Modify the ethoxy group to methoxy or propoxy to assess steric/electronic effects .
  • Biological Assays : Test analogs against target pathways (e.g., KCa2 channels, integrins) using electrophysiology (patch-clamp) or binding assays (radioligand displacement). Compare EC50/IC50 values to establish substituent contributions .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with protein structures (PDB: 6VSB for KCa2) to visualize substituent interactions with binding pockets .

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR splitting) during structural analysis?

  • Troubleshooting Approaches :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., rotamers in the ethyl linker). Cooling to –20°C may simplify splitting .
  • 2D NMR : Perform COSY, HSQC, and NOESY to assign overlapping signals. For example, NOE correlations between pyrazole methyls and adjacent ethyl protons confirm spatial proximity .
  • X-ray Crystallography : Grow single crystals (solvent: chloroform/methanol) and solve the structure via SHELXL . Compare bond lengths/angles to DFT-optimized geometries for validation .

Q. How can metabolic stability and toxicity be predicted early in the development pipeline?

  • ADME-Tox Workflow :

  • In Silico Tools : Use SwissADME to predict LogP (target <3), CYP450 inhibition, and BBB permeability. For toxicity, run ProTox-II to flag hepatotoxicity risks .
  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Reactive Metabolites : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

  • Root-Cause Investigation :

  • Solubility : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO). Low solubility may reduce cellular uptake (use PEG-400 or cyclodextrin as cosolvents) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase inhibition.
  • Metabolic Activation : Test compounds in presence of S9 liver fractions to assess prodrug potential .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization

IntermediateSynthetic StepKey Spectral Data (1H NMR)Reference
Pyrazole-ethyl bromideBromination of 3,5-dimethylpyrazoleδ 4.5 (t, J=6 Hz, CH2Br), δ 2.3 (s, CH3)
6-Ethoxypyrimidine-4-carboxamideEthoxy substitutionδ 1.4 (t, CH3), δ 4.5 (q, OCH2), δ 8.6 (s, C5-H)

Table 2 : Computational Parameters for Docking Studies

ParameterValue/SettingRationale
Protein PreparationPDB: 6VSB (KCa2)High-resolution structure
Grid Box Size25 × 25 × 25 ÅCovers active site and substituents
Scoring FunctionAutoDock VinaBalance speed/accuracy

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